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This technical guide provides an in-depth overview of the preclinical activity of CPL304110, a

potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, in

various bladder cancer models. The data summarized herein underscore the potential of

CPL304110 as a targeted therapy for bladder cancers harboring FGFR pathway alterations.

This document is intended for researchers, scientists, and drug development professionals in

the field of oncology.

Introduction
Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene

amplification, activating mutations, or translocations, is a known driver of oncogenesis in a

variety of solid tumors, including bladder cancer.[1][2][3] FGFR aberrations are particularly

prevalent in urothelial carcinoma, making the FGFR axis an attractive target for therapeutic

intervention. CPL304110 is a novel, orally bioavailable small molecule inhibitor designed to

selectively target FGFR1, 2, and 3.[1][2] Preclinical investigations have demonstrated its

significant anti-tumor activity in bladder cancer models with defined FGFR alterations.

In Vitro Activity
The in vitro potency of CPL304110 was evaluated against bladder cancer cell lines known to

harbor FGFR aberrations.
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Cell Viability Assays
The anti-proliferative effects of CPL304110 were assessed in the human bladder cancer cell

lines RT-112 and UM-UC-14, both of which have known FGFR pathway alterations. The half-

maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation

period.

Cell Line FGFR Alteration CPL304110 IC50 (µM)

RT-112 FGFR3 Fusion 0.393

UM-UC-14 FGFR3 S249C 0.084

Data sourced from preclinical studies on FGFR-dependent cell lines.

These results demonstrate potent and selective inhibition of cell proliferation in bladder cancer

cell lines with FGFR pathway activation.

In Vivo Efficacy
The anti-tumor activity of CPL304110 was evaluated in vivo using xenograft models

established from the RT-112 and UM-UC-14 bladder cancer cell lines.

Xenograft Studies
Oral administration of CPL304110 resulted in significant and dose-dependent tumor growth

inhibition in both the RT-112 and UM-UC-14 xenograft models.

Xenograft Model Treatment Dosing Schedule
Tumor Growth
Inhibition (%)

RT-112 CPL304110 40 mg/kg, BID Statistically Significant

UM-UC-14 CPL304110 40 mg/kg, BID Statistically Significant

BID: twice daily. Tumor growth inhibition was determined by comparing the change in tumor

volume in treated groups to the vehicle control group.
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These findings confirm the potent in vivo anti-tumor efficacy of CPL304110 in bladder cancer

models with FGFR aberrations.

Mechanism of Action & Signaling Pathway
CPL304110 exerts its anti-tumor effect by selectively inhibiting the kinase activity of FGFR1, 2,

and 3. This blockade of FGFR signaling leads to the downstream inhibition of key cellular

pathways involved in cell proliferation and survival.
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FGFR Signaling Pathway and CPL304110 Inhibition.
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As demonstrated in preclinical studies, treatment with CPL304110 leads to a substantial

decrease in the phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK

signaling cascade, in bladder cancer cells.[2] This confirms the on-target activity of CPL304110
and its ability to effectively shut down this critical oncogenic pathway.

Experimental Protocols
In Vitro Cell Viability Assay

Cell Culture: Human bladder cancer cell lines (RT-112, UM-UC-14) were cultured in

appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator at 37°C with 5% CO2.

Compound Preparation: CPL304110 was dissolved in DMSO to create a stock solution,

which was then serially diluted to the desired concentrations in culture medium.

Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The

following day, cells were treated with various concentrations of CPL304110 or vehicle control

(DMSO).

Viability Assessment: After 72 hours of incubation, cell viability was assessed using a

standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Analysis: Luminescence was measured using a plate reader, and the data were

normalized to the vehicle-treated controls. IC50 values were calculated using non-linear

regression analysis.

In Vivo Xenograft Study
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In Vivo Bladder Cancer Xenograft Experimental Workflow.

Animal Models: Female immunodeficient mice (e.g., BALB/c nude) were used for the

studies. All animal procedures were conducted in accordance with institutional guidelines.

Cell Implantation: A suspension of RT-112 or UM-UC-14 cells was subcutaneously injected

into the flank of each mouse.

Tumor Development: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Once tumors reached the desired size, mice were

randomized into treatment and control groups. CPL304110 was administered orally twice

daily (BID) at the specified dose. The control group received a vehicle solution.

Monitoring and Efficacy Evaluation: Tumor volume and body weight were measured regularly

(e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2.

Endpoint and Analysis: The study was terminated when tumors in the control group reached

a predetermined size. Tumor growth inhibition was calculated by comparing the mean tumor
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volume of the treated groups to the vehicle control group.

Conclusion
The preclinical data for CPL304110 demonstrate its potent and selective inhibitory activity

against FGFR1, 2, and 3, leading to significant anti-tumor efficacy in bladder cancer models

with defined FGFR aberrations. The in vitro and in vivo studies provide a strong rationale for

the continued clinical development of CPL304110 as a targeted therapy for patients with

FGFR-driven bladder cancer. A Phase I clinical trial (NCT04149691) has been initiated to

evaluate the safety and efficacy of CPL304110 in patients with advanced solid tumors,

including bladder cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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